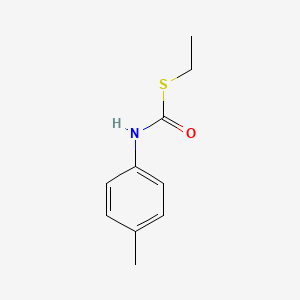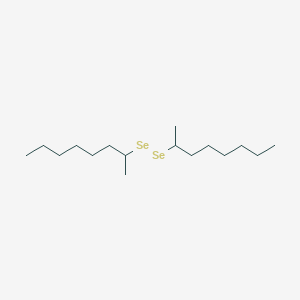
2-Benzylidene-4-phenylbut-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-4-phenylbut-3-enal is an organic compound characterized by its conjugated system, which includes both an aldehyde and a double bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-phenylbut-3-enal typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between benzaldehyde and acetone, followed by dehydration to form the α,β-unsaturated carbonyl compound. The reaction can be carried out under various conditions, including:
Base Catalysis: Using bases such as NaOH, Ba(OH)₂, or KOH in aqueous or alcoholic solutions.
Microwave-Assisted Synthesis: This method significantly reduces reaction time and increases yield by using microwave irradiation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of solid catalysts and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylidene-4-phenylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or further reduce the double bond.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Benzylidene-4-phenylbut-3-enal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to its conjugated system.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-4-phenylbut-3-enal involves its ability to participate in various chemical reactions due to its conjugated system. The compound can act as an electrophile in nucleophilic addition reactions, and its double bond can undergo electrophilic addition. The aldehyde group can also participate in oxidation-reduction reactions, making it a versatile intermediate in organic synthesis.
Similar Compounds:
Benzylideneacetone: Similar structure but lacks the aldehyde group.
Cinnamaldehyde: Contains a similar conjugated system but differs in the position of the double bond and functional groups.
Uniqueness: this compound is unique due to its combination of an aldehyde group and a conjugated double bond, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
| 120999-45-3 | |
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-benzylidene-4-phenylbut-3-enal |
InChI |
InChI=1S/C17H14O/c18-14-17(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-14H |
Clave InChI |
CVBINFQHZFLVSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)



![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
